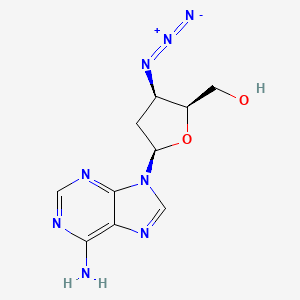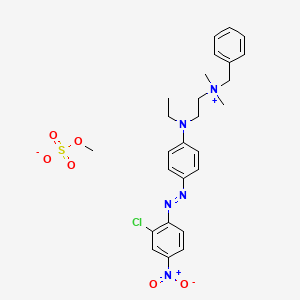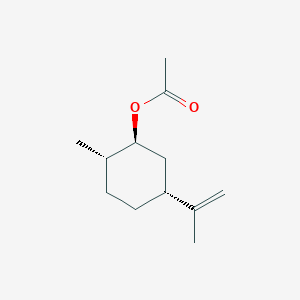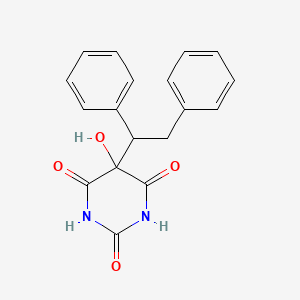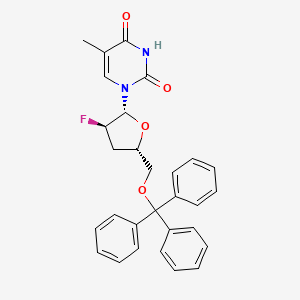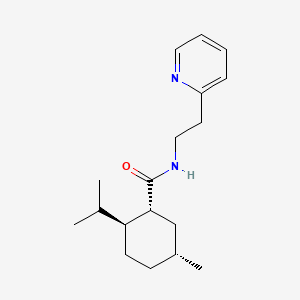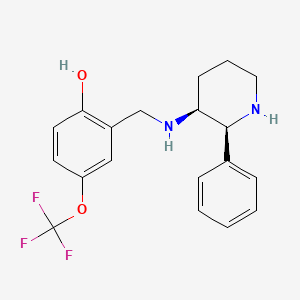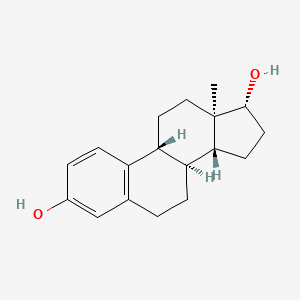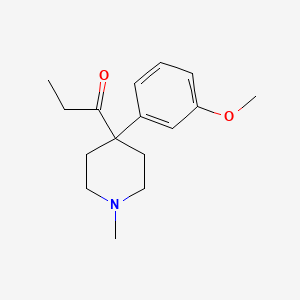
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a piperidinyl ring, and a propanone moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone typically involves several steps, including the formation of the piperidinyl ring and the attachment of the methoxyphenyl and propanone groups. One common synthetic route involves the following steps:
Formation of the Piperidinyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.
Introduction of the Propanone Moiety: This can be accomplished through a variety of methods, including the use of acylation reactions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Applications De Recherche Scientifique
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)-1-propanone: This compound has a hydroxyl group instead of a piperidinyl ring, which affects its chemical reactivity and biological activity.
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-butanone: This compound has a butanone moiety instead of a propanone moiety, which can influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets in a distinct manner.
Propriétés
Numéro CAS |
79025-11-9 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)16(8-10-17(2)11-9-16)13-6-5-7-14(12-13)19-3/h5-7,12H,4,8-11H2,1-3H3 |
Clé InChI |
LFOGAHGDLSGJTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



